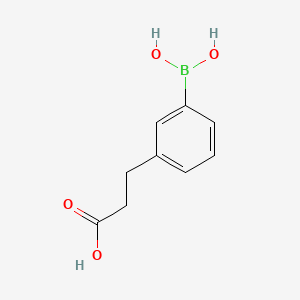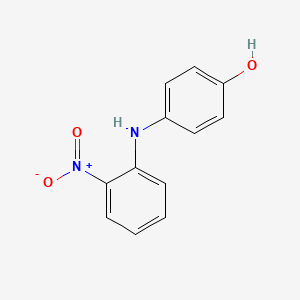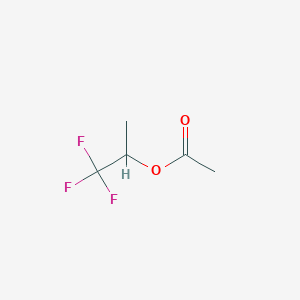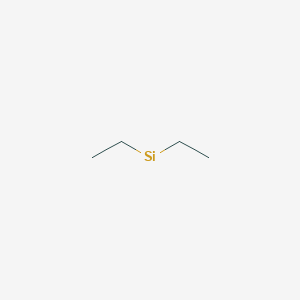
Diethylsilan
Übersicht
Beschreibung
(C2H5)2SiH2 is an organosilicon compound with the chemical formula C₄H₁₂Si. It is a colorless, flammable liquid that is used in various chemical reactions and industrial applications. The compound consists of a silicon atom bonded to two ethyl groups and two hydrogen atoms. (C2H5)2SiH2 is known for its reducing properties and is often used as a reducing agent in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Diethylsilane, also known as (C2H5)2SiH2, primarily targets secondary amides . Secondary amides are a class of organic compounds that play a crucial role in various biochemical processes. Diethylsilane acts as a reductant in reactions involving these compounds .
Mode of Action
Diethylsilane interacts with its targets through a process known as reduction . Specifically, it has been found to reduce secondary amides to imines and secondary amines . The stepwise reduction to secondary amine proceeds through an imine intermediate that can be isolated when only 2 equivalents of diethylsilane are used .
Biochemical Pathways
The reduction of secondary amides by diethylsilane affects the biochemical pathways involving these compounds . For instance, the reduction of nitriles under transition metal-free conditions converts alkyl and (hetero)aryl nitriles efficiently to primary amines under mild conditions . This process can lead to changes in the downstream effects of these pathways, potentially influencing a variety of biological processes.
Result of Action
The molecular and cellular effects of diethylsilane’s action primarily involve the reduction of secondary amides to imines and secondary amines . This can lead to changes in the concentrations of these compounds in cells, potentially affecting various cellular processes. For example, amines play a crucial role in protein synthesis, so changes in amine concentrations could influence this process.
Action Environment
Environmental factors can influence the action, efficacy, and stability of diethylsilane. For instance, the presence of certain catalysts can enhance the reduction process . Additionally, the pH, temperature, and presence of other chemicals can also affect the stability and reactivity of diethylsilane.
Vorbereitungsmethoden
(C2H5)2SiH2 can be synthesized through several methods. One common method involves the reaction of diethylchlorosilane with lithium aluminum hydride. The reaction proceeds as follows:
(C₂H₅)₂SiCl₂+LiAlH₄→(C₂H₅)₂SiH₂+LiCl+AlCl₃
This method is efficient and produces diethylsilane in good yields .
In industrial settings, diethylsilane can be produced through the reaction of silicon tetrachloride with diethylzinc. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the reaction .
Analyse Chemischer Reaktionen
(C2H5)2SiH2 undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. Some of the common reactions include:
Vergleich Mit ähnlichen Verbindungen
(C2H5)2SiH2 is similar to other organosilicon compounds such as dimethylsilane and diphenylsilane. it has unique properties that make it particularly useful in certain applications. For example:
Dimethylsilane: This compound has two methyl groups attached to the silicon atom.
Diphenylsilane: This compound has two phenyl groups attached to the silicon atom.
Overall, diethylsilane’s unique combination of reactivity and selectivity makes it a valuable compound in various chemical and industrial processes.
Eigenschaften
InChI |
InChI=1S/C4H10Si/c1-3-5-4-2/h3-4H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZFGAYUBYCTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si]CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870601 | |
| Record name | Silane, diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
542-91-6 | |
| Record name | Diethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6EA843E4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)
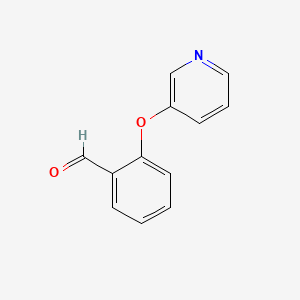



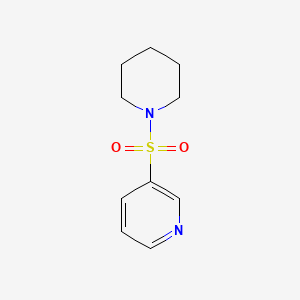
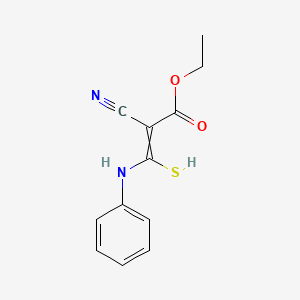
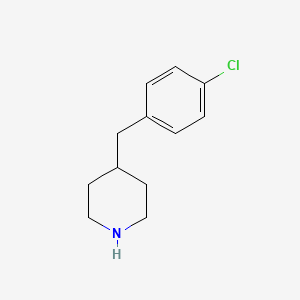
![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)

